An In-depth Technical Guide to 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid
An In-depth Technical Guide to 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid
CAS Number: 1021339-32-1
This guide provides a comprehensive technical overview of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, characterization, and applications, with a focus on the underlying scientific principles and practical considerations.
Introduction: A Versatile Scaffold in Drug Discovery
2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid is a trifunctional heterocyclic compound featuring a pyridine core, a Boc-protected amine, a carboxylic acid, and a chloro substituent. This unique combination of functional groups makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research. The presence of the Boc-protected amine allows for selective deprotection and subsequent derivatization, while the carboxylic acid and chloro functionalities offer multiple avenues for molecular elaboration through various coupling and substitution reactions. Its strategic importance lies in its role as a scaffold for the construction of novel compounds with potential therapeutic activities, including but not limited to kinase inhibitors and anti-inflammatory agents.[1][2]
Physicochemical Properties and Structural Information
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1021339-32-1 | [3] |
| Molecular Formula | C₁₁H₁₃ClN₂O₄ | [3] |
| Molecular Weight | 272.68 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI | 1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-8-7(9(15)16)6(12)4-5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) | [3] |
| SMILES | CC(C)(C)OC(=O)Nc1nccc(Cl)c1C(O)=O | [3] |
The structure of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid is presented below:
Caption: Chemical structure of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid.
Synthesis and Purification: A Practical Approach
The synthesis of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid can be approached through several routes. A common and logical strategy involves the Boc protection of a suitable 2-amino-4-chloronicotinic acid precursor. The following is a generalized, yet detailed, experimental protocol based on established chemical principles for Boc protection of amino acids.[4]
Synthesis of the Precursor: 2-Amino-4-chloronicotinic acid
The synthesis of the precursor, 2-amino-4-chloronicotinic acid, can be achieved from commercially available starting materials such as 2,4-dichloronicotinic acid via a nucleophilic aromatic substitution reaction with an ammonia source.
Boc Protection of 2-Amino-4-chloronicotinic acid
This step is crucial for masking the reactivity of the amino group, allowing for selective reactions at other positions of the molecule.
Experimental Protocol:
-
Dissolution: Dissolve 2-amino-4-chloronicotinic acid (1.0 eq) in a suitable solvent system, such as a mixture of acetone and water.
-
Base Addition: While stirring, add a base such as triethylamine (Et₃N) (2.0 eq) to the solution. The base serves to deprotonate the carboxylic acid and the amino group, facilitating the subsequent reaction.
-
Boc Anhydride Addition: At a controlled temperature (typically room temperature), add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the reaction mixture. The reaction is typically stirred for several hours to ensure complete conversion.
-
Work-up:
-
Remove the organic solvent (acetone) under reduced pressure.
-
Extract the aqueous layer with a non-polar organic solvent like ether to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., HCl). This protonates the carboxylic acid, causing the product to precipitate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
The crude product can be further purified by crystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to afford the desired 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid with high purity.
-
Caption: Synthetic workflow for the Boc protection of 2-amino-4-chloronicotinic acid.
Characterization and Spectroscopic Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic features for 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, the NH proton of the carbamate, and the nine equivalent protons of the tert-butyl group. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the pyridine ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon of the tert-butyl group, the carbons of the pyridine ring, and the methyl carbons of the tert-butyl group.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and the carbamate, and the C-Cl stretching. The broad O-H stretch of the carboxylic acid is also expected.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[8]
Applications in Medicinal Chemistry
2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid serves as a versatile building block in the synthesis of various biologically active molecules. Its utility stems from the orthogonal reactivity of its functional groups.
Synthesis of Kinase Inhibitors
Protein kinases are a crucial class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[9] The nicotinic acid scaffold is a common feature in many kinase inhibitors. 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid can be utilized in the synthesis of kinase inhibitors through several key reactions:
-
Amide Coupling: The carboxylic acid functionality can be readily coupled with various amines to form amides, a common linkage in many drug molecules.
-
Suzuki or Stille Coupling: The chloro substituent can be replaced with various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse structural motifs.
-
Nucleophilic Aromatic Substitution: The chloro group can also be displaced by nucleophiles, providing another avenue for derivatization.
-
Deprotection and Further Functionalization: The Boc group can be removed under acidic conditions to liberate the free amine, which can then be further functionalized, for instance, by acylation or alkylation.
Caption: Potential synthetic transformations of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of novel drug candidates. Its well-defined reactivity and the orthogonal nature of its functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in drug discovery programs.
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